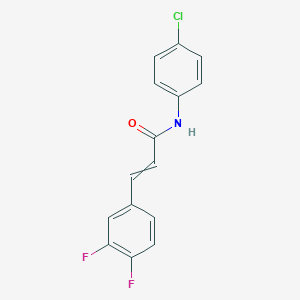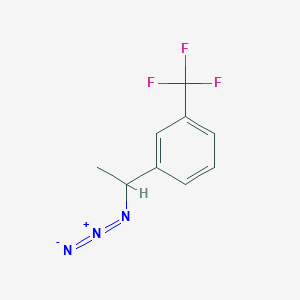
1-(1-Azidoethyl)-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Azidoethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azido group attached to an ethyl chain, which is further connected to a benzene ring substituted with a trifluoromethyl group
Preparation Methods
The synthesis of 1-(1-Azidoethyl)-3-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-3-(trifluoromethyl)benzene and sodium azide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
1-(1-Azidoethyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield amines, which can further react to form various derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The reactions are often carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products: The major products formed from these reactions include amines, nitro compounds, and various substituted derivatives.
Scientific Research Applications
1-(1-Azidoethyl)-3-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry.
Biology: The compound is employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds with therapeutic properties.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Azidoethyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are key intermediates in various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical synthesis.
Comparison with Similar Compounds
1-(1-Azidoethyl)-3-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-Azidoethylbenzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
1-Azido-4-(trifluoromethyl)benzene:
1-Azidoethyl-5H-tetrazole: Contains a tetrazole ring, offering different properties and applications in energetic materials.
Properties
CAS No. |
823189-14-6 |
|---|---|
Molecular Formula |
C9H8F3N3 |
Molecular Weight |
215.17 g/mol |
IUPAC Name |
1-(1-azidoethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F3N3/c1-6(14-15-13)7-3-2-4-8(5-7)9(10,11)12/h2-6H,1H3 |
InChI Key |
JHDGMKSGIXTNEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



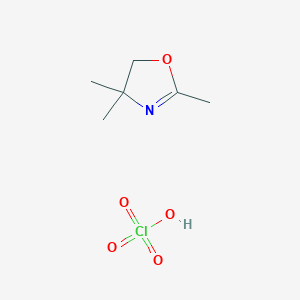
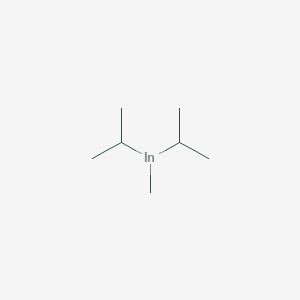
![2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14213753.png)

![Acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B14213763.png)
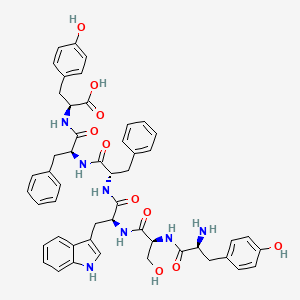

![{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane](/img/structure/B14213785.png)

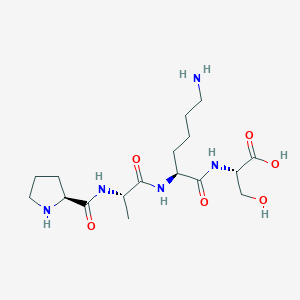
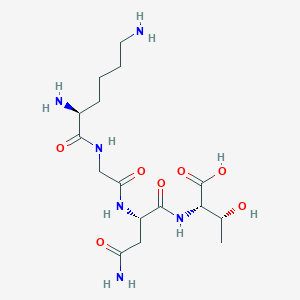
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]-](/img/structure/B14213824.png)
